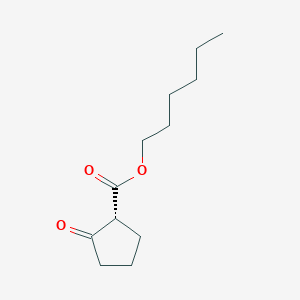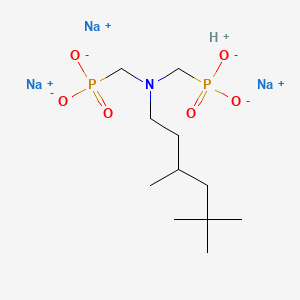
3,4,5,6-Tetrahydro-5-methyl-1-phenyl-1H-2,5-benzoxazocine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5,6-Tetrahydro-5-methyl-1-phenyl-1H-2,5-benzoxazocine hydrobromide is a member of the benzoxazocine class of compounds It is characterized by a tetrahydrobenzoxazocine ring structure substituted with a phenyl group at position 1 and a methyl group at position 5
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-Tetrahydro-5-methyl-1-phenyl-1H-2,5-benzoxazocine hydrobromide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted amine with a methyl-substituted ketone in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen, and at a temperature range of 50-100°C. The resulting intermediate is then treated with hydrobromic acid to yield the hydrobromide salt of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,5,6-Tetrahydro-5-methyl-1-phenyl-1H-2,5-benzoxazocine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide) are used under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated analogs.
Applications De Recherche Scientifique
3,4,5,6-Tetrahydro-5-methyl-1-phenyl-1H-2,5-benzoxazocine hydrobromide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex benzoxazocine derivatives.
Biology: The compound is studied for its potential biological activities, including analgesic and anti-inflammatory effects.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 3,4,5,6-Tetrahydro-5-methyl-1-phenyl-1H-2,5-benzoxazocine hydrobromide is not fully understood. it is believed to involve the inhibition of neurotransmitter reuptake, particularly dopamine, serotonin, and norepinephrine. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced analgesic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nefopam hydrochloride: A structurally similar compound with similar analgesic properties.
5-methyl-1-phenyl-3,4,5,6-tetrahydro-1H-2,5-benzoxazocine: Another benzoxazocine derivative with comparable biological activities.
Uniqueness
3,4,5,6-Tetrahydro-5-methyl-1-phenyl-1H-2,5-benzoxazocine hydrobromide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its hydrobromide salt form enhances its solubility and stability, making it suitable for various applications in medicinal chemistry.
Propriétés
Numéro CAS |
69984-26-5 |
|---|---|
Formule moléculaire |
C17H20BrNO |
Poids moléculaire |
334.2 g/mol |
Nom IUPAC |
5-methyl-1-phenyl-1,3,4,6-tetrahydro-2,5-benzoxazocine;hydrobromide |
InChI |
InChI=1S/C17H19NO.BrH/c1-18-11-12-19-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18;/h2-10,17H,11-13H2,1H3;1H |
Clé InChI |
KIZRSQLEKKJDEM-UHFFFAOYSA-N |
SMILES canonique |
CN1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















